

Application Notes and Protocols for Clinical Trials of Setipafant in Asthma

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Compound of Interest

Compound Name: Setipafant

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These application notes provide a comprehensive guide for designing and implementing clinical trials to evaluate the efficacy and mechanism of action of **Setipafant**, a selective CRTH2 antagonist, in patients with asthma.

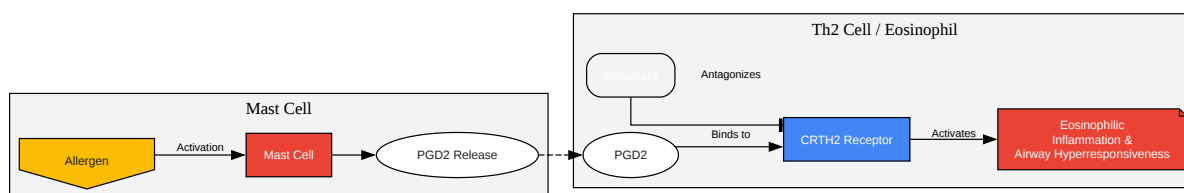
Introduction

Asthma is a chronic inflammatory disease of the airways characterized by bronchial hyperresponsiveness and variable airflow obstruction. Prostaglandin D2 (PGD2) is a key mediator in allergic inflammation, primarily released from mast cells upon allergen exposure.[1][2][3] PGD2 exerts its pro-inflammatory effects through the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as DP2.[1][4] Activation of CRTH2 on various immune cells, including T helper 2 (Th2) cells, eosinophils, and basophils, leads to their recruitment, activation, and the release of pro-inflammatory cytokines, contributing to the pathophysiology of asthma.

Setipafant (ACT-129968) is an orally active, selective antagonist of the CRTH2 receptor. By blocking the PGD2/CRTH2 signaling pathway, **Setipafant** is expected to reduce eosinophilic airway inflammation and alleviate asthma symptoms. These notes outline the design of clinical trials to investigate these effects.

Signaling Pathway of PGD2 in Asthma and the Target of Setipafant

The following diagram illustrates the proposed mechanism of action of **Setipafant** in the context of the PGD2 signaling pathway in asthma.



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PGD2 signaling in asthma and **Setipafant**'s target.

Quantitative Data from a Phase IIa Clinical Trial of Setipafant

The following table summarizes key findings from a randomized, double-blind, placebo-controlled, crossover study investigating the effect of **Setipafant** on allergen-induced airway responses in allergic asthmatics.

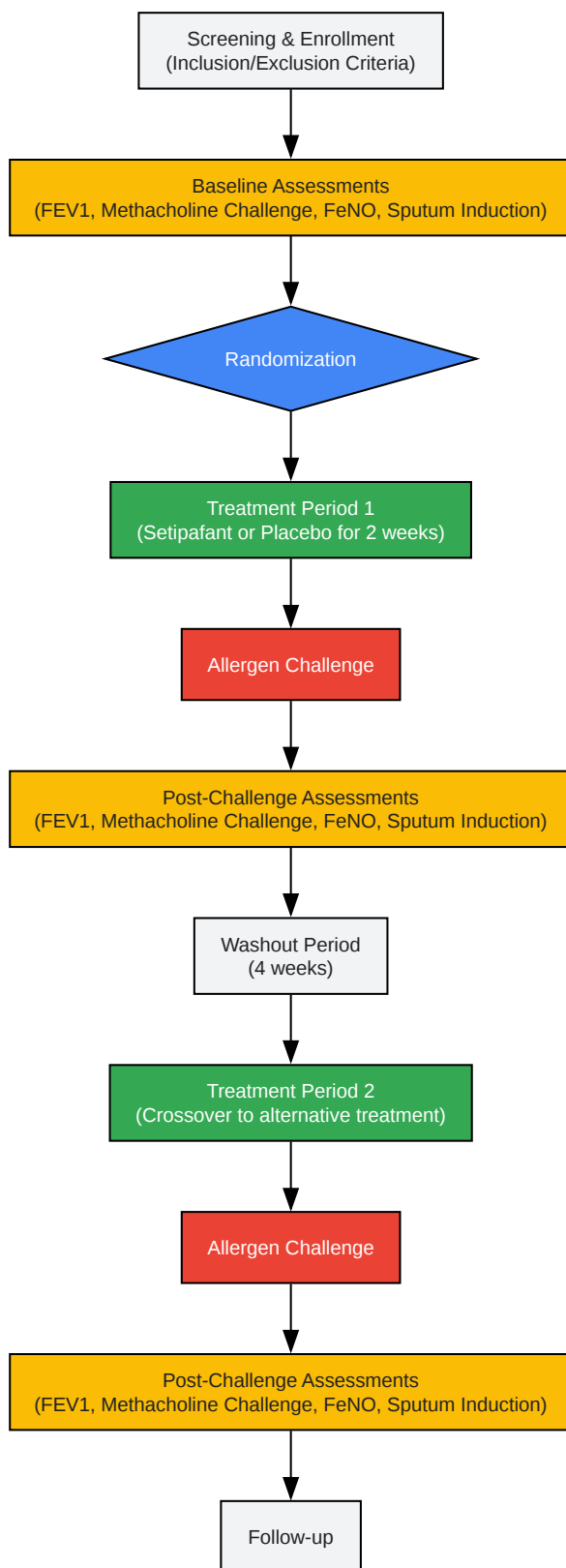
Outcome Measure	Treatment Group	Mean Change from Baseline (95% CI)	P-value
Late Asthmatic Response (LAR) (AUC3-10h for FEV1)	Setipafant (1000 mg b.i.d.)	-25.6% (inhibition vs. placebo)	0.006
Placebo	-		
Airway Hyperresponsiveness (AHR)(Methacholine PC20)	Setipafant (1000 mg b.i.d.)	Significant protection vs. placebo	0.0029
Placebo	-		
Early Asthmatic Response (EAR) (AUC0-3h for FEV1)	Setipafant (1000 mg b.i.d.)	No significant difference	>0.05
Placebo	-		
Exhaled Nitric Oxide (eNO)	Setipafant (1000 mg b.i.d.)	No significant difference	>0.05
Placebo	-		

Experimental Protocols for a Phase II Clinical Trial

This section details the key experimental protocols for a clinical trial designed to assess the efficacy of **Setipafant** in patients with mild to moderate allergic asthma.

Overall Clinical Trial Workflow

The following diagram outlines the major steps in a proposed placebo-controlled crossover clinical trial for **Setipafant**.



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Proposed workflow for a **Setipafant** clinical trial.

Patient Screening and Enrollment

- Inclusion Criteria:
 - Male and female subjects, 18-65 years of age.
 - Diagnosed with mild to moderate allergic asthma according to GINA guidelines.
 - Positive skin prick test to a common aeroallergen (e.g., house dust mite, cat dander, pollen).
 - Demonstrable early and late asthmatic response to inhaled allergen challenge during a screening visit.
 - Stable asthma for at least 4 weeks prior to screening.
 - FEV1 \geq 70% of predicted value.
- Exclusion Criteria:
 - Current smokers or ex-smokers with >10 pack-year history.
 - Respiratory tract infection within 4 weeks of screening.
 - Use of oral corticosteroids within 8 weeks of screening.
 - Use of long-acting beta-agonists (LABA) or leukotriene modifiers within 2 weeks of screening.

Allergen Challenge Protocol

- Objective: To induce a controlled asthmatic response to evaluate the protective effect of **Setipafant**.
- Procedure:
 - Withhold short-acting beta-agonists for at least 8 hours before the challenge.
 - Establish a stable baseline FEV1 (less than 10% variability over three measurements).

- Administer nebulized allergen extract at increasing concentrations. The starting concentration is determined from the screening challenge that induced a $\geq 20\%$ fall in FEV1.
- Measure FEV1 at 10 and 20 minutes after each allergen inhalation.
- The challenge is stopped when a fall in FEV1 of $\geq 20\%$ from baseline is observed (Early Asthmatic Response - EAR).
- Monitor FEV1 hourly for 10 hours to assess the Late Asthmatic Response (LAR), defined as a fall in FEV1 of $\geq 15\%$ from baseline between 3 and 10 hours post-challenge.
- Rescue medication (e.g., salbutamol) is available for any significant respiratory symptoms.

Methacholine Challenge Protocol

- Objective: To assess airway hyperresponsiveness before and after treatment with **Setipafant**.
- Procedure:
 - Ensure the patient has not used bronchodilators for the specified washout period.
 - Perform baseline spirometry to establish FEV1.
 - Administer escalating doses of nebulized methacholine chloride solution (e.g., 0.0625, 0.25, 1.0, 4.0, 16.0 mg/mL) at 5-minute intervals.
 - Perform spirometry after each dose.
 - The test is terminated when FEV1 has fallen by 20% or more from baseline, or the highest concentration has been administered.
 - The provocative concentration of methacholine causing a 20% fall in FEV1 (PC20) is calculated by interpolation of the dose-response curve.

Fractional Exhaled Nitric Oxide (FeNO) Measurement

- Objective: To measure a biomarker of eosinophilic airway inflammation.
- Procedure:
 - The patient should avoid vigorous exercise and consumption of nitrate-rich foods for at least one hour before the measurement.
 - Use a handheld or desktop chemiluminescence analyzer according to the manufacturer's instructions.
 - The patient inhales to total lung capacity and then exhales steadily into the device at a constant flow rate (50 mL/s) for 10 seconds.
 - The FeNO value is reported in parts per billion (ppb).
 - Perform at least two acceptable measurements, with values within 10% of each other.

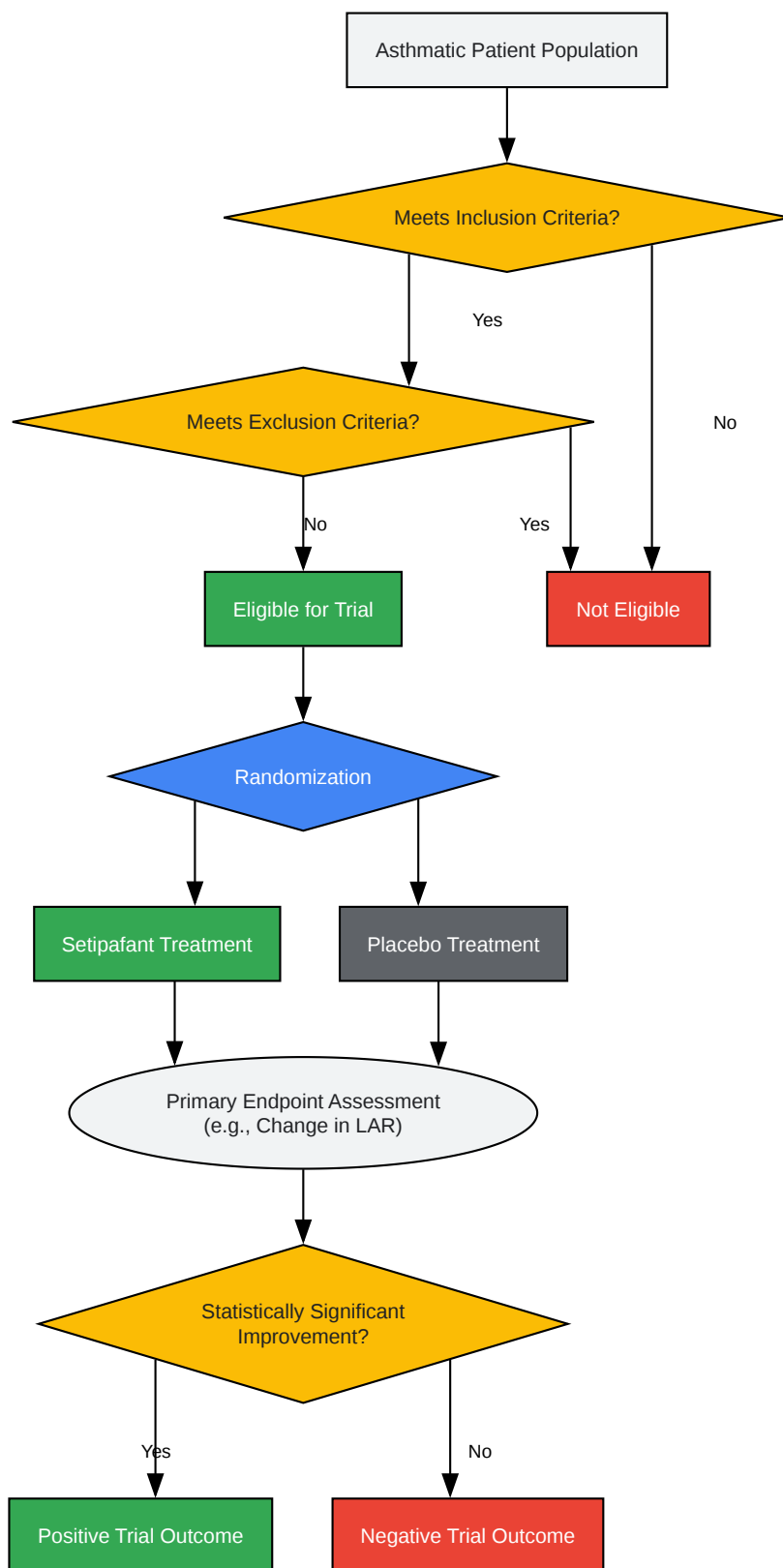
Sputum Induction and Eosinophil Analysis

- Objective: To quantify eosinophilic inflammation in the airways.
- Procedure:
 - Pre-treat the patient with a short-acting beta-agonist to prevent bronchoconstriction.
 - The patient inhales nebulized hypertonic saline (e.g., 3%, 4.5%, or 7%) for increasing durations (e.g., 5-10 minutes).
 - After each inhalation period, the patient is encouraged to cough deeply and expectorate sputum into a sterile container.
 - FEV1 is monitored before and after each inhalation. The procedure is stopped if FEV1 falls by $\geq 20\%$.
 - The collected sputum is processed within 2 hours. Sputum plugs are selected and treated with dithiothreitol (DTT) to disperse the mucus.

- A total cell count is performed, and cytopins are prepared and stained (e.g., with May-Grünwald Giemsa) for differential cell counting.
- The percentage of eosinophils is determined by counting at least 400 non-squamous cells.

Logical Relationships in Trial Design

The following diagram illustrates the logical flow for determining patient eligibility and assessing primary endpoints in a **Setipafant** clinical trial.



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Decision logic for patient enrollment and outcome assessment.

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